molecular formula C6H2Br2Cl2O B14720851 2,4-Dibromo-3,6-dichlorophenol CAS No. 13664-63-6

2,4-Dibromo-3,6-dichlorophenol

Cat. No.: B14720851
CAS No.: 13664-63-6
M. Wt: 320.79 g/mol
InChI Key: SIRXOXDKUIWLPJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-dichlorophenol is a chemical compound with the molecular formula C6H2Br2Cl2O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-3,6-dichlorophenol can be synthesized through the bromination and chlorination of phenol. The process typically involves the following steps:

    Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 2 and 4 positions of the phenol ring.

    Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride. This introduces chlorine atoms at the 3 and 6 positions of the phenol ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,6-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to phenol or other less substituted phenols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenol and less substituted phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-3,6-dichlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-dichlorophenol involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A similar compound with only chlorine substituents.

    2,4-Dibromophenol: A similar compound with only bromine substituents.

    2,6-Dibromo-4-nitrophenol: Another brominated phenol with a nitro group.

Uniqueness

2,4-Dibromo-3,6-dichlorophenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties

Properties

CAS No.

13664-63-6

Molecular Formula

C6H2Br2Cl2O

Molecular Weight

320.79 g/mol

IUPAC Name

2,4-dibromo-3,6-dichlorophenol

InChI

InChI=1S/C6H2Br2Cl2O/c7-2-1-3(9)6(11)4(8)5(2)10/h1,11H

InChI Key

SIRXOXDKUIWLPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)O)Cl

Origin of Product

United States

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